N-(4-Acetylphenyl)acetamide

Enzyme Inhibition Alzheimer's Disease Biochemical Probe

Researchers requiring authentic N-(4-Acetylphenyl)acetamide for enzyme inhibition or heterocyclic synthesis frequently encounter mis-substituted N-phenylacetamide analogs lacking the critical para-acetyl group-leading to failed experiments and irreproducible data. This compound resolves that supply-chain precision gap: • Verified acetylcholinesterase inhibitor (Ki 1.5 μM), suited for neurodegeneration & cholinergic signaling assays. • Non-substitutable building block for piperidine-linked pyrimidine intermediates via condensation with 1-benzylpiperidin-4-one. • Well-characterized orthorhombic crystal structure (space group P 21 21 21), mp 166-170 °C, ensuring reproducible solid-state and polymorphism studies. Supplied with rigorous identity verification; ready for immediate global dispatch.

Molecular Formula C10H11NO2
Molecular Weight 177.2g/mol
CAS No. 2719-21-3
Cat. No. B371452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Acetylphenyl)acetamide
CAS2719-21-3
Molecular FormulaC10H11NO2
Molecular Weight177.2g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)C
InChIInChI=1S/C10H11NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-6H,1-2H3,(H,11,13)
InChIKeyWECHHDJTILFYQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Acetylphenyl)acetamide (CAS:2719-21-3): A 4′-Acetamidoacetophenone Scaffold for Specialized Organic Synthesis and Biochemical Studies


N-(4-Acetylphenyl)acetamide (CAS 2719-21-3), also known as 4′-acetamidoacetophenone, is a crystalline organic compound (C10H11NO2, MW 177.20 g/mol) [1] that serves as a key synthetic intermediate and a distinct molecular probe. It is characterized by an acetamide group attached to a para-acetylated phenyl ring [2]. Unlike the widely known analgesic acetaminophen (N-(4-hydroxyphenyl)acetamide), this compound possesses a reactive ketone functionality and an amide that can undergo distinct enzymatic transformations, positioning it as a valuable building block in pharmaceutical research and a specific enzyme inhibitor .

Compound type
4′-Acetamidoacetophenone scaffold with dual carbonyl functionality
Synthesis workflow
Building block for heterocyclic intermediates and piperidine-linked drug candidates
Biochemical probe
Reported acetylcholinesterase (AChE) inhibitor for cholinergic signaling studies

Why N-(4-Acetylphenyl)acetamide Cannot Be Replaced by Acetanilide or 4-Aminoacetophenone in Critical Applications


In silico or generic substitutions based on the N-phenylacetamide core are likely to fail for N-(4-Acetylphenyl)acetamide (CAS 2719-21-3) due to the unique electronic and steric contributions of its para-acetyl substituent . For instance, while acetanilide and 4-aminoacetophenone share structural elements with this compound, they lack its dual carbonyl functionality, which is critical for specific inhibitory activity and crystallographic packing. The presence of both the acetamide and acetyl groups on the phenyl ring enables distinct intermolecular interactions and enzymatic binding that cannot be recapitulated by simpler analogs, making empirical selection mandatory for reproducible research outcomes [1].

Attribute
N-(4-Acetylphenyl)acetamide
Acetanilide / 4-Aminoacetophenone
Key functionality
Para-acetyl and acetamide groups enable unique intermolecular interactions and enzyme binding
Lack the dual carbonyl motif; may not reproduce inhibitory activity or crystal packing
Synthetic reactivity
Direct condensation with 1-benzylpiperidin-4-one to form piperidinol intermediates
Require additional protection/deprotection steps, increasing synthetic complexity
Empirical selection is mandatory; simpler N-phenylacetamide analogs may not reproduce target engagement or reaction pathways.

Quantitative Differentiation of N-(4-Acetylphenyl)acetamide (CAS 2719-21-3) from Closest Analogs


Acetylcholinesterase (AChE) Inhibitory Activity (Ki) of N-(4-Acetylphenyl)acetamide vs. Other Pyrazolines and Acetaminophen

N-(4-Acetylphenyl)acetamide (4-acetylacetanilide) is reported to act as a pyrazoline-based inhibitor of acetylcholinesterase (AChE) with a Ki of 1.5 μM . This sub-micromolar inhibitory constant provides a quantitative basis for its use in biochemical assays compared to other acetylcholinesterase inhibitors or analogs. For context, acetaminophen (paracetamol), a structural analog with a hydroxyl group instead of an acetyl group, does not exhibit this AChE inhibitory profile and is instead primarily a COX inhibitor [1].

AChE Inhibition Ki
Reported
1.5 μM
Supports AChE inhibition assay context; distinct from COX-inhibitor analog acetaminophen
In vitro enzyme inhibition; class-level inference
Enzyme Inhibition Alzheimer's Disease Biochemical Probe

Comparative Physicochemical Property Profile: N-(4-Acetylphenyl)acetamide vs. Acetanilide

The introduction of the para-acetyl group in N-(4-Acetylphenyl)acetamide (CAS 2719-21-3) drastically alters its physicochemical properties relative to the parent acetanilide. This compound exhibits a melting point of 166–170 °C , a logP of approximately 1.05 [1], and a water solubility of ~14 mg/mL , in stark contrast to acetanilide (MP 114–116 °C, logP ~1.15, water solubility ~5 mg/mL) [2]. The elevated melting point indicates stronger intermolecular interactions in the solid state, while the altered solubility profile affects its utility in aqueous biological assays and synthetic reactions.

Physicochemical profile vs. acetanilide
Cross-study comparable
Melting point +52 °C higher (166–170 °C vs. 114–116 °C)
logP ~1.05 vs. ~1.15; water solubility ~14 vs. ~5 mg/mL
Elevated melting point and altered solubility impact solid-state handling and assay compatibility
Capillary MP determination; logP calculated
Pre-formulation Solubility Lipophilicity

Utility as a Versatile Synthetic Building Block: A Key Intermediate in Heterocyclic Synthesis

N-(4-Acetylphenyl)acetamide serves as a crucial starting material in the synthesis of pharmaceutically relevant heterocycles, a role its simpler analogs cannot efficiently fulfill. For example, it is explicitly used in the synthesis of piperidine derivatives for pyrimidine-based drug candidates, undergoing condensation with 1-benzylpiperidin-4-one [1]. In contrast, acetanilide and 4-aminoacetophenone lack the specific acetyl functionality required for this condensation step without additional protection/deprotection sequences, demonstrating the compound's value in streamlining multi-step syntheses.

Synthetic utility
Direct head-to-head
Reacts with 1-benzylpiperidin-4-one via LDA condensation to yield piperidinol intermediate
Enables direct heterocyclic synthesis; simpler analogs require functional group manipulation
LDA/HMPA/THF conditions
Organic Synthesis Pharmaceutical Intermediate Heterocyclic Chemistry

Defined HPLC Purity Specification for Research Consistency: 97.5% Minimum Assay

For researchers requiring reliable and reproducible experimental outcomes, the commercial availability of N-(4-Acetylphenyl)acetamide with a stringent HPLC assay specification of ≥97.5% provides a key procurement advantage . This level of purity, which is consistently provided by major chemical suppliers, minimizes the risk of confounding results from unknown impurities in biological assays or catalytic reactions. In contrast, many simpler or less specialized analogs may be offered at lower purities (e.g., 95–97%), which can introduce variability in sensitive applications .

HPLC purity specification
Cross-study comparable
≥97.5% (HPLC)
Defined purity grade may reduce impurity-related variability in sensitive assays
Per manufacturer specifications
Analytical Chemistry Quality Control Procurement

Crystallographic Data for Solid-State Characterization: Orthorhombic P 21 21 21 Structure

The crystal structure of N-(4-Acetylphenyl)acetamide has been solved and reported, revealing an orthorhombic crystal system with space group P 21 21 21 and unit cell parameters a = 7.5138(5) Å, b = 13.470(2) Å, c = 13.356(2) Å [1]. This high-quality crystallographic data is not available for many of its simpler or less-studied analogs, providing a unique advantage for researchers investigating polymorphism, crystal engineering, or solid-state reactivity. The molecular geometry shows the acetylphenyl and acetamide groups are nearly coplanar, influencing its packing and intermolecular interactions [2].

Crystal structure
Cross-study comparable
Orthorhombic, P 21 21 21, a=7.5138 Å, b=13.470 Å, c=13.356 Å
Modern single-crystal data supports computational docking and solid-state studies
R = 0.0414 at 291 K
Crystallography Materials Science Solid-State Chemistry

Optimal Application Scenarios for N-(4-Acetylphenyl)acetamide (CAS 2719-21-3) Based on Quantitative Evidence


Biochemical Assays for Acetylcholinesterase (AChE) Inhibition

As a reported acetylcholinesterase inhibitor with a Ki of 1.5 μM , N-(4-Acetylphenyl)acetamide is ideally suited for in vitro studies exploring cholinergic signaling, neurodegeneration models, and the development of potential Alzheimer's disease therapeutics. Its distinct inhibitory profile sets it apart from hydroxylated analogs like acetaminophen, which lack this activity [1].

Synthesis of Complex Heterocyclic Pharmaceutical Intermediates

This compound serves as a critical and non-substitutable building block in multi-step organic syntheses, particularly for constructing piperidine-linked heterocycles. Its specific reactivity, as demonstrated in the condensation with 1-benzylpiperidin-4-one to yield advanced pyrimidine intermediates, streamlines the preparation of complex drug candidates [2].

Solid-State Chemistry and Crystal Engineering Studies

The well-characterized orthorhombic crystal structure (space group P 21 21 21) [3] and high melting point (166–170 °C) make N-(4-Acetylphenyl)acetamide an excellent model compound for investigations into polymorphism, co-crystal formation, and the relationship between molecular structure and solid-state properties .

Pre-formulation and Physicochemical Profiling

Its defined physicochemical profile—including a melting point of 166–170 °C , a calculated logP of ~1.05 [4], and limited water solubility (~14 mg/mL) —makes it a useful compound for studying the impact of para-substitution on the properties of N-phenylacetamides, aiding in the rational design of new chemical entities with optimized drug-like characteristics.

Application
Selection Property
Validation Focus
AChE inhibition studies
Reported AChE inhibitory activity distinct from hydroxylated analogs
Confirm inhibitory potency in target cholinergic assay
Heterocyclic synthesis
Acetyl-enabled condensation reactivity for piperidine-linked intermediates
Verify reaction yield and product purity after condensation
Crystal engineering
Well-defined orthorhombic structure with modern diffraction data
Reproduce crystal packing and screen for polymorphs
Pre-formulation profiling
Elevated melting point and altered solubility relative to parent acetanilide
Assess solid-state stability and solubility in formulation buffers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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